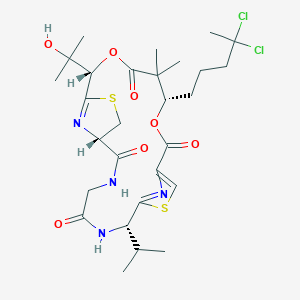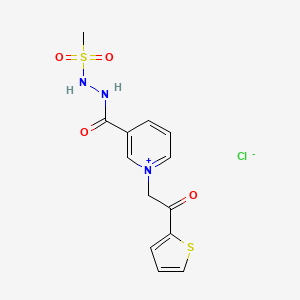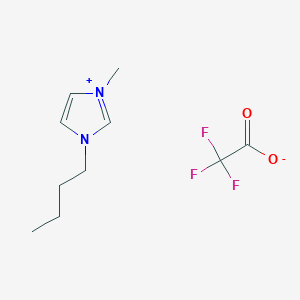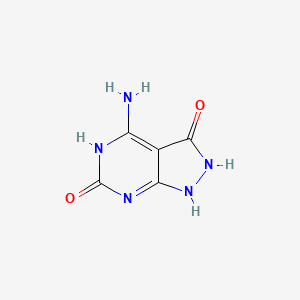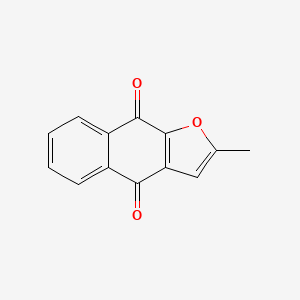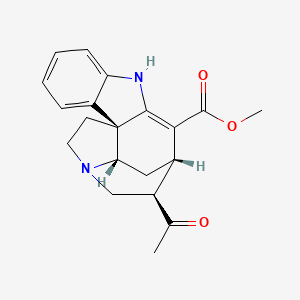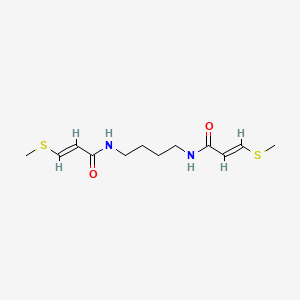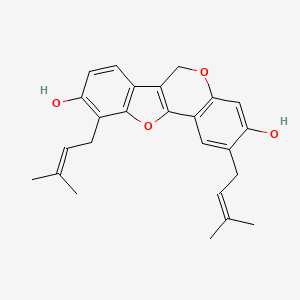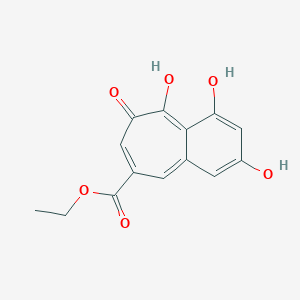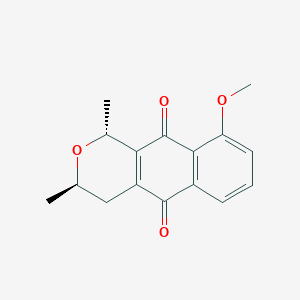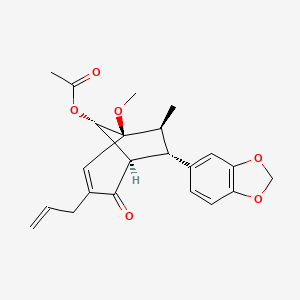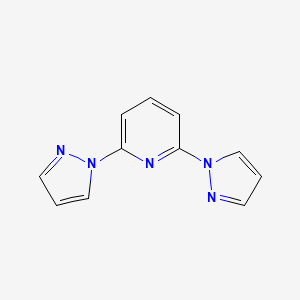
2,6-Di(1-pyrazolyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di(1-pyrazolyl)pyridine is an organic compound with the molecular formula C11H9N5. It is a heterocyclic compound that features a pyridine ring substituted at the 2 and 6 positions with pyrazolyl groups. This compound is known for its applications in coordination chemistry and materials science due to its ability to act as a ligand, forming complexes with various metal ions .
作用机制
Target of Action
It has been used in the synthesis of various metal complexes, suggesting that it may interact with metal ions .
Mode of Action
It has been shown to form complexes with iron ions . In one study, the reaction of FeCl3 with 2,6-Di(1-pyrazolyl)pyridine produced a mononuclear Fe(III) complex . This complex could be reduced to the corresponding Fe(II) dichloride complex by suitable reducing agents .
Result of Action
One study showed that a complex of this compound and iron could initiate the ring-opening polymerization of ε-caprolactone in the presence of alcohol .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
2,6-Di(1-pyrazolyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of coordination chemistry and spin crossover research. It acts as a ligand, forming complexes with metal ions such as iron(II). These complexes can exhibit spin crossover behavior, which is the transition between high-spin and low-spin states of the metal ion. This property is influenced by the substituents on the pyrazole rings and the pyridine core .
The compound interacts with various enzymes and proteins, primarily through coordination with metal centers. For instance, it can form complexes with iron(II) ions, which are essential for the function of certain enzymes involved in electron transfer and redox reactions. The nature of these interactions is typically characterized by the formation of stable coordination bonds between the nitrogen atoms of this compound and the metal ions .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to metal ion homeostasis and signaling pathways. The compound’s ability to form complexes with metal ions can affect cell signaling pathways that rely on metal cofactors. For example, iron(II) complexes of this compound can modulate the activity of iron-dependent enzymes, thereby influencing cellular metabolism and gene expression .
Additionally, the compound’s interaction with metal ions can impact cellular redox states, potentially affecting oxidative stress responses and the regulation of reactive oxygen species (ROS). These effects can have downstream consequences on cell function, including alterations in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to metal ions and form stable coordination complexes. These complexes can influence the activity of metal-dependent enzymes by either inhibiting or activating their catalytic functions. For instance, the binding of this compound to iron(II) ions can result in the inhibition of certain iron-dependent enzymes, thereby modulating their activity and affecting cellular processes .
Furthermore, the compound can induce changes in gene expression by affecting the transcriptional regulation of metal-responsive genes. This can occur through the modulation of metal ion availability and the subsequent impact on metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term interactions with biomolecules. The compound is generally stable under inert atmosphere and low temperatures, but its stability can be compromised under certain conditions, leading to degradation .
Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound complexes can lead to sustained changes in cellular redox states and gene expression, which may have lasting impacts on cell function .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily influence metal ion homeostasis and enzyme activity. At higher doses, it can induce toxic effects, including oxidative stress and disruption of cellular metabolism .
Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. Beyond this threshold, the compound’s effects can become more pronounced, potentially leading to adverse outcomes such as tissue damage and impaired organ function .
Metabolic Pathways
This compound is involved in metabolic pathways related to metal ion coordination and redox reactions. The compound interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and metabolite levels. For instance, its interaction with iron(II) ions can affect the activity of iron-dependent enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation .
These interactions can lead to changes in the overall metabolic state of cells, impacting energy production and the synthesis of key biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects .
The compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its solubility and transport properties. Additionally, binding to specific proteins can enhance its stability and localization within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, such as the mitochondria or nucleus, where it can influence cellular processes .
For example, the compound’s ability to form complexes with iron(II) ions can facilitate its localization to the mitochondria, where it can impact mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(1-pyrazolyl)pyridine typically involves the reaction of pyrazole with 2,6-dibromopyridine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like benzyltriethylammonium chloride (BTEA). The mixture is refluxed in tetrahydrofuran (THF) for 24 hours to ensure complete substitution of the bromine atoms by pyrazolyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: 2,6-Di(1-pyrazolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in the pyrazolyl and pyridine rings.
Coordination Reactions: It forms coordination complexes with metal ions, which is a key feature in its applications in coordination chemistry.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to dissolve both organic and inorganic reactants.
Major Products: The primary product of the synthesis is this compound itself. In coordination reactions, the major products are metal complexes where the compound acts as a ligand .
科学研究应用
2,6-Di(1-pyrazolyl)pyridine has a wide range of applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Materials Science:
Biomedical Sensors: Its complexes with f-element podand centers are explored for use in biomedical sensors due to their emissive properties.
相似化合物的比较
- 2,6-Di(1H-pyrazol-1-yl)pyridine
- 2,6-Bis(pyrazol-1-yl)pyridine
- 2,6-Di(5-methyl-1H-pyrazol-3-yl)pyridine
- 2,6-Di(5-phenyl-1H-pyrazol-3-yl)pyridine
Comparison: 2,6-Di(1-pyrazolyl)pyridine is unique due to its specific substitution pattern, which provides distinct coordination properties compared to other similar compounds. For instance, the presence of pyrazolyl groups at the 2 and 6 positions of the pyridine ring enhances its ability to form stable complexes with a variety of metal ions, making it particularly useful in coordination chemistry and catalysis .
属性
IUPAC Name |
2,6-di(pyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNFEFLKDQUMRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123640-38-0 |
Source


|
| Record name | 2,6-Di(1-pyrazolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
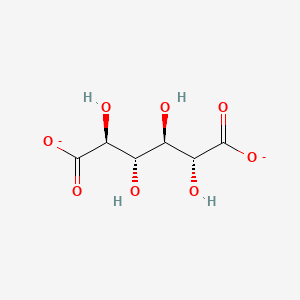
![(2Z,6E)-8-[(1R,3R)-3-[(E)-4-carboxy-3-methylbut-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl]-6-methyl-2-(4-methylpent-3-enyl)octa-2,6-dienoic acid](/img/structure/B1245033.png)
